

Nintedanib-¹³C,₃: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Nintedanib 13CD₃

Cat. No.: B15553426

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Introduction

Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It is primarily recognized for its role as a triple angiokinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][3] By competitively binding to the ATP-binding pocket of these receptors, nintedanib effectively blocks downstream signaling cascades that are crucial for the proliferation, migration, and survival of various cell types, including fibroblasts and endothelial cells.[1][4][5] This mechanism of action underlies its therapeutic application in conditions such as idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and certain types of cancer.[2][6]

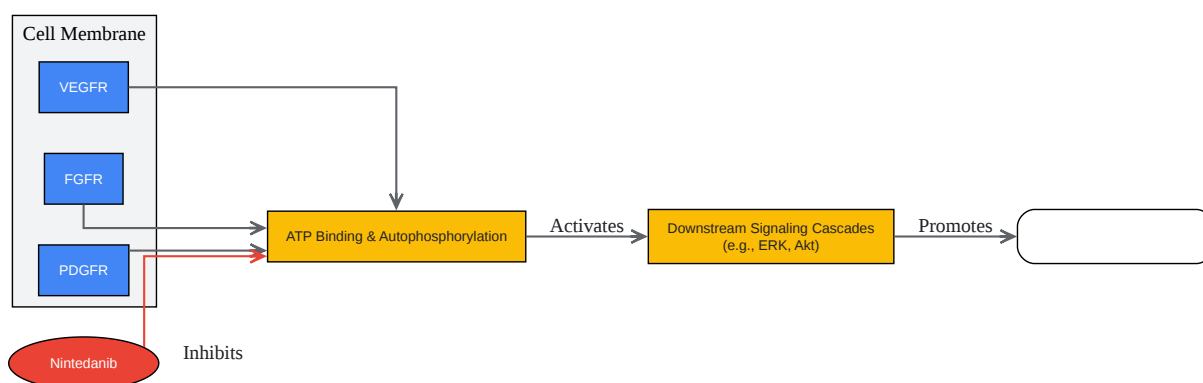
Nintedanib-¹³C,₃ is a stable isotope-labeled analogue of nintedanib.[2][7] It is a critical tool in research and drug development, particularly for use as an internal standard in quantitative mass spectrometry-based assays. This allows for the precise and accurate measurement of nintedanib concentrations in biological matrices.

Physicochemical Properties of Nintedanib-¹³C,₃

Property	Value	Reference
CAS Number	1624587-84-3	[8]
Synonyms	Nintedanib 13CD3, Nintedanib-d3, [¹³ C, ² H ₃]-BIBF 1120, [¹³ C, ² H ₃]-Intedanib	[2][8]
Molecular Formula	C ₃₀ ¹³ CH ₃₀ D ₃ N ₅ O ₄	[9]
Molecular Weight	543.65 g/mol	[9]
Appearance	Pale Yellow to Yellow Solid	[2]
Solubility	Soluble in DMSO (Sparingly), Methanol (Slightly, Heated)	[2][8]
Storage	Store at -20°C	[2]
Purity	≥95%	[2]

Mechanism of Action

Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and fibrosis.[6] It competitively blocks the intracellular ATP-binding sites of VEGFR, FGFR, and PDGFR, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[4][10] This disruption of signaling ultimately leads to the inhibition of fibroblast proliferation and migration, key processes in the pathogenesis of fibrotic diseases.[4][10] In addition to its effects on RTKs, nintedanib also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1] The inhibition of the Src pathway has been shown to contribute to the reduction of lung fibrosis.[1]



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Nintedanib's inhibition of key tyrosine kinase receptors.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of nintedanib on the proliferation of fibroblasts.

- **Cell Seeding:** Plate human lung fibroblasts in a 96-well plate at a density of 500 cells per well in 100 μ L of complete culture medium and allow them to adhere overnight.^[11]
- **Treatment:** Replace the medium with fresh medium containing various concentrations of nintedanib (e.g., 0.1 μ M, 0.5 μ M, 1 μ M) or a vehicle control (DMSO).^[11] Positive and negative controls, such as serum or growth factor stimulation and serum-free medium, respectively, should be included.^[11]
- **Incubation:** Incubate the plate for desired time points (e.g., 1, 3, and 7 days).^[11]

- **MTT Assay:** Add MTT solution to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.
- **Data Analysis:** Measure the absorbance at 570 nm using a microplate reader and express the results as a percentage of the vehicle-treated control.[\[11\]](#)

Western Blot Analysis of Receptor Phosphorylation

This protocol is used to determine the effect of nintedanib on the phosphorylation of target receptors.

- **Cell Culture and Starvation:** Grow human lung fibroblasts to approximately 80% confluency and then serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.[\[11\]](#)
- **Nintedanib Pre-incubation:** Pre-incubate the starved cells with nintedanib (e.g., 400 nM) or a vehicle control for 30 minutes.[\[11\]](#)
- **Stimulation:** Stimulate the cells with an appropriate ligand (e.g., 10 ng/mL PDGF-BB, bFGF, or VEGF) for 30 minutes.[\[11\]](#)
- **Cell Lysis and Protein Quantification:** Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.[\[5\]](#)
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[\[5\]](#) Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target receptors, followed by incubation with secondary antibodies.[\[5\]](#)
- **Detection and Analysis:** Visualize the protein bands using an appropriate detection method and quantify the band intensities to determine the level of receptor phosphorylation.

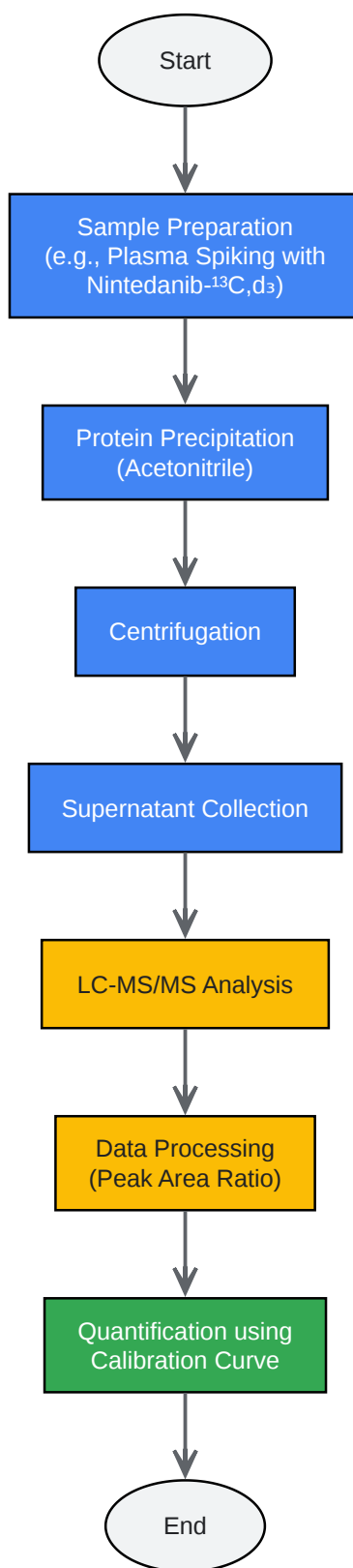
Quantitative Analysis by LC-MS/MS

This protocol outlines the quantification of nintedanib in biological samples, such as plasma, using Nintedanib- $^{13}\text{C}_3\text{d}_3$ as an internal standard.

- **Sample Preparation:** To a known volume of plasma, add a specific amount of Nintedanib- $^{13}\text{C}_3\text{d}_3$ as the internal standard.[\[12\]](#) Deproteinize the sample by adding acetonitrile and

centrifuge at high speed.[\[12\]](#)

- LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 column.
- Calibration Curve: Prepare calibration standards by spiking known concentrations of nintedanib into blank plasma and processing them in the same manner as the samples.[\[12\]](#) Construct a calibration curve by plotting the ratio of the peak area of nintedanib to the peak area of the internal standard against the concentration of nintedanib.[\[12\]](#)
- Quantification: Determine the concentration of nintedanib in the plasma samples using the calibration curve.[\[12\]](#)



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Workflow for quantitative analysis of Nintedanib.

Quantitative Data

The in vitro efficacy of nintedanib has been evaluated across various cell lines, demonstrating its potent inhibitory activity.

Cell Line	Type/Origin	Parameter	Value (nmol/L)	Experimental Context	Reference
NCI-H1703	Non-Small Cell Lung Cancer	EC ₅₀	10	Growth inhibition	[5]
Katolll	Gastric Cancer	IC ₅₀	176	Proliferation inhibition	[5]
AN3CA	Endometrial Cancer	EC ₅₀	152	Growth inhibition	[5]
MFM-223	Breast Cancer	EC ₅₀	108	Growth inhibition	[5]
Human Lung Fibroblasts (IPF)	Idiopathic Pulmonary Fibrosis	EC ₅₀	11	PDGF-stimulated proliferation	[5]
Human Lung Fibroblasts (IPF)	Idiopathic Pulmonary Fibrosis	EC ₅₀	5.5	FGF-stimulated proliferation	[5]
VEGFR1	-	IC ₅₀	34	Kinase inhibition	[3]
VEGFR2	-	IC ₅₀	13	Kinase inhibition	[3]
VEGFR3	-	IC ₅₀	13	Kinase inhibition	[3]
FGFR1	-	IC ₅₀	69	Kinase inhibition	[3]
FGFR2	-	IC ₅₀	37	Kinase inhibition	[3]
FGFR3	-	IC ₅₀	108	Kinase inhibition	[3]

PDGFR α	-	IC ₅₀	59	Kinase inhibition	[3]
PDGFR β	-	IC ₅₀	65	Kinase inhibition	[3]

Conclusion

Nintedanib-¹³C,_{d3} is an indispensable tool for the accurate quantification of nintedanib in preclinical and clinical research. Its use as an internal standard ensures the reliability and reproducibility of analytical methods. A thorough understanding of the physicochemical properties, mechanism of action, and relevant experimental protocols of nintedanib is crucial for researchers in the fields of drug development, pharmacology, and analytical chemistry. This technical guide provides a comprehensive overview to support the effective utilization of Nintedanib-¹³C,_{d3} in scientific investigations.

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